4,7-Dihydroxy-3-phenylcoumarin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

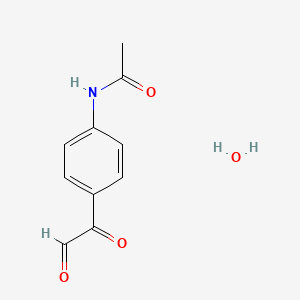

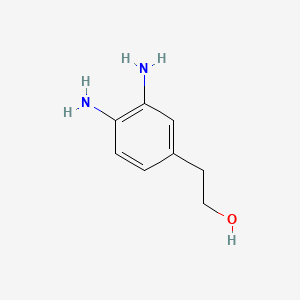

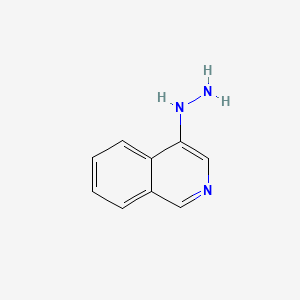

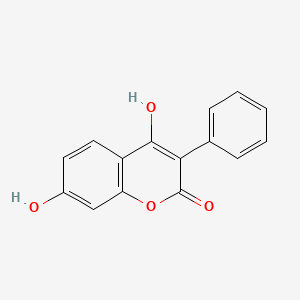

4,7-Dihydroxy-3-phenylcoumarin is a compound with the molecular formula C15H10O4 and a molecular weight of 254.24 . It belongs to the family of heterocyclic molecules known as 3-phenylcoumarins .

Synthesis Analysis

The synthesis of 4,7-Dihydroxy-3-phenylcoumarin has been achieved through various methods. One such method involves the use of tetrahydrofuran and butan-1-ol at 42 - 45°C, with porcine pancreas type II lipase . Another approach is based on the Pechmann coumarin synthesis method, which explores the influence of various Lewis acids on the reaction .Molecular Structure Analysis

The molecular structure of 4,7-Dihydroxy-3-phenylcoumarin is characterized by a coumarin nucleus and a phenyl unit . This scaffold can be considered an isostere of the isoflavone in which the carbonyl group is translated from position 4 to position 2 on the pyran ring .Chemical Reactions Analysis

The antioxidative activity of 4,7-Dihydroxy-3-phenylcoumarin is due to hydroxy bond breaking. The Hydrogen Atom Transfer (HAT) mechanism is essential for this compound in gas and benzene, but the Single electron transfer followed by Proton Loss (SET-PT) mechanism is a principal route in methanol and water .Physical And Chemical Properties Analysis

4,7-Dihydroxy-3-phenylcoumarin has a molecular formula of C15H10O4 and a molecular weight of 254.24 . The hydroxy groups at C-6 and C-4′ of this compound have induced the lowest Bond Dissociation Energy (BDE) values of 76.8–79.6 kcal/mol in gas and benzene, and the lowest Proton Affinity (PA) values of 37.4–40.8 kcal/mol in methanol and water .Aplicaciones Científicas De Investigación

Antimicrobial Activity

This compound has been found to possess high antimicrobial activity against various bacteria such as Staphylococcus pneumoniae and shows activity against Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus , and Salmonella panama .

Antibacterial Activity

Docking simulations of related coumarin derivatives towards the oxidoreductase enzyme have shown that these compounds can be stabilized by hydrophobic interactions within the binding site, indicating potential for antibacterial activity .

Antiproliferative Effects

Coumarin derivatives have demonstrated antiproliferative effects by arresting cells in the G2/M phase of the cell cycle and inducing apoptosis, which is crucial for cancer research .

Synthesis Procedures

Coumarin heterocycles can be synthesized via various reactions, including Williamson etherification reaction, which is significant for developing new pharmaceuticals .

Electrochemical Synthesis

The compound has been used in one-pot electrochemical synthesis methods involving redox mediators and glassy carbon electrodes, which are important for creating complex organic molecules .

Chemical Reference

It is also used as a chemical reference for research and development in laboratories, as indicated by its availability through chemical suppliers like Sigma-Aldrich .

Mecanismo De Acción

Target of Action

4,7-Dihydroxy-3-phenyl-2H-chromen-2-one, also known as 4,7-Dihydroxy-3-phenylcoumarin, is a type of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria Coumarins have been tested for anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Mode of Action

Coumarins are known to interact with various biological targets due to their diverse pharmacophoric groups at c-3, c-4, and c-7 positions . The interaction with these targets leads to changes in cellular processes, contributing to their wide range of biological properties .

Biochemical Pathways

Given the wide range of biological properties of coumarins, it can be inferred that they likely affect multiple biochemical pathways . The downstream effects of these pathways would depend on the specific biological property being expressed (e.g., anti-inflammatory, anti-tumor, etc.) .

Direcciones Futuras

The antioxidative activity of 3-phenylcoumarin 7-dihydroxy-3-(3′,4′-dihydroxyphenyl)chromenone (1) is better than that of 4-phenylcoumarin 6,7-dihydroxy-4-(3′,4′-dihydroxyphenyl)chromenone (2) according to a DFT (density functional theory) calculation . This suggests that future research could focus on exploring the potential benefits of 3-phenylcoumarins over 4-phenylcoumarins.

Propiedades

IUPAC Name |

4,7-dihydroxy-3-phenylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(18)13(14(11)17)9-4-2-1-3-5-9/h1-8,16-17H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APFWLFUGBMRXCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50172807 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19225-17-3 |

Source

|

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019225173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumarin, 4,7-dihydroxy-3-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50172807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.